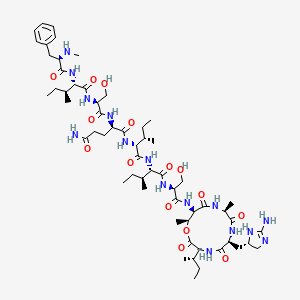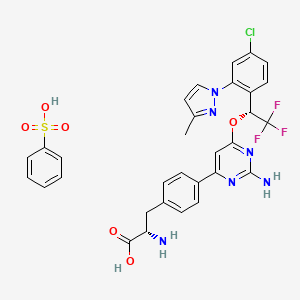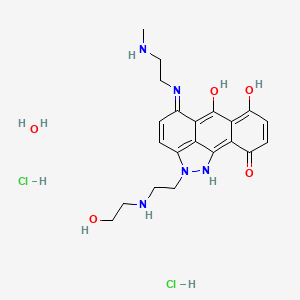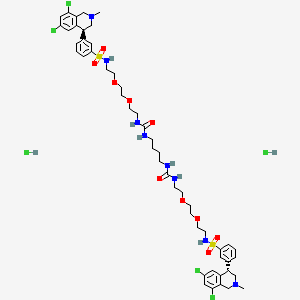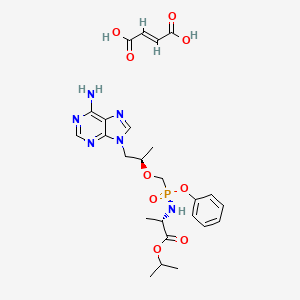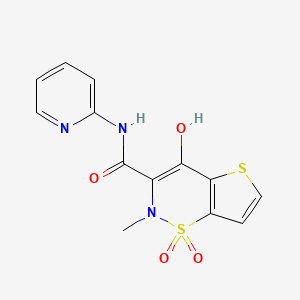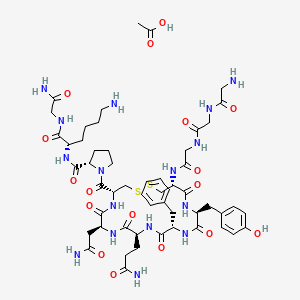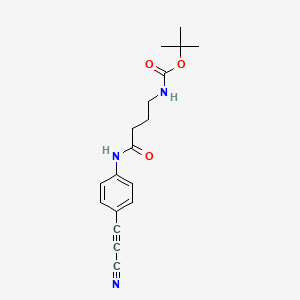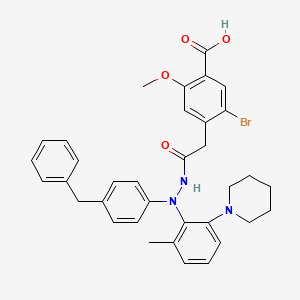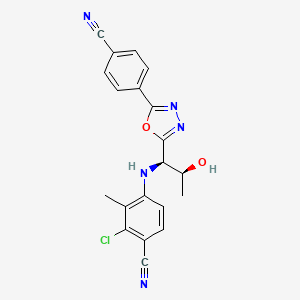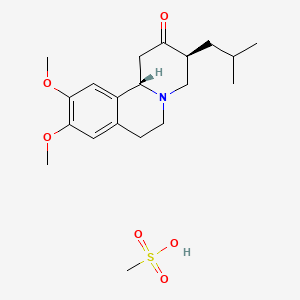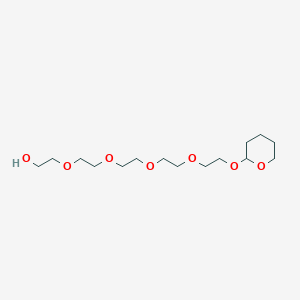
Thp-peg6
Vue d'ensemble
Description
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
THP-PEG6 is used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular formula of THP-PEG6 is C15H30O7 . It contains total 52 bond(s); 22 non-H bond(s), 15 rotatable bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 6 ether(s) (aliphatic) .
Chemical Reactions Analysis
The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .
Physical And Chemical Properties Analysis
The boiling point of THP-PEG6 is 469.0±45.0 C at 760 mmHg . Its density is 1.10±0.1 g/cm3 .
Applications De Recherche Scientifique
PEGs and their derivatives have been reported in the scientific literature for many years and their use in various research and development areas is expanding . Here are some applications of PEGs:
- Medical Device Development : PEGs are used in the development of medical devices due to their hydrophilic nature and biocompatibility .
- Drug Development : The process of PEGylation, the covalent grafting of a PEG derivative onto molecules, improves the water solubility and biocompatibility, which is especially useful for drug development .
- Diagnostics : PEGs are used in diagnostics due to their ability to improve the water solubility and biocompatibility of diagnostic agents .
- Drug Delivery : PEGs are used in drug delivery systems to improve the delivery efficiency and therapeutic effect of drugs .
- Wound Healing : PEGs are used in wound healing applications due to their biocompatibility and ability to promote cell growth .
- Cell Culture Models and Tissue Regeneration : PEGs are used in cell culture models and tissue regeneration due to their biocompatibility and ability to promote cell growth .
Safety And Hazards
Orientations Futures
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . This suggests that THP-PEG6 has potential for future applications in the development of targeted therapy drugs.
Relevant Papers
- “Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry” discusses the applicability of the tetrahydropyran ring in the field of peptide synthesis .
- “Differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform” explores the effect of culture condition on DC physiology with varying 3D hydrogel property .
- “Pt/Ag‐PEG‐Ce6 Nanosystem with Enhanced Near‐Infrared Absorption and…” is a multidisciplinary therapeutics journal covering targeted drug delivery, cell & gene therapy, personalized medicine, pharmacology & more .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)
